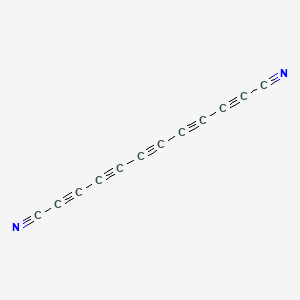
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is a chemical compound that features a pyrimidine ring substituted with two amino groups at the 4 and 6 positions, and a thiolan-1-ium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide typically involves the reaction of 4,6-diaminopyrimidine with thiolane in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The thiolan-1-ium group may also interact with cellular membranes, influencing cell signaling pathways .
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the thiolan-1-ium group.
Thiolan-1-ium derivatives: Compounds with similar thiolan-1-ium groups but different substituents on the pyrimidine ring.
Uniqueness: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is unique due to the presence of both the 4,6-diaminopyrimidine and thiolan-1-ium groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
185256-53-5 |
|---|---|
Formule moléculaire |
C8H13BrN4S |
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
2-(thiolan-1-ium-1-yl)pyrimidine-4,6-diamine;bromide |
InChI |
InChI=1S/C8H13N4S.BrH/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13;/h5H,1-4H2,(H4,9,10,11,12);1H/q+1;/p-1 |
Clé InChI |
NQFIFWQVZNUISW-UHFFFAOYSA-M |
SMILES canonique |
C1CC[S+](C1)C2=NC(=CC(=N2)N)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)


![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

